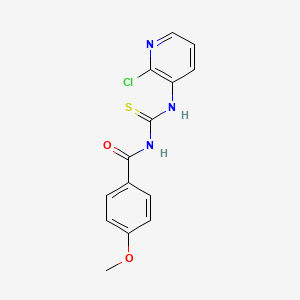

![molecular formula C19H22ClN3O3 B2496140 (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 1118822-74-4](/img/structure/B2496140.png)

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

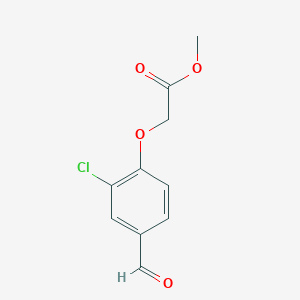

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Receptor Studies

Research has shown that certain compounds with structural similarities to "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" act as potent and selective antagonists or inverse agonists for specific receptors such as the CB1 cannabinoid receptor. These compounds have been studied for their molecular interactions and binding mechanisms, providing insights into receptor-ligand dynamics and the development of receptor-targeted therapies (Shim et al., 2002; Landsman et al., 1997).

Synthesis and Chemical Analysis

Studies have also explored the synthesis of new derivatives and analogs of similar compounds, investigating their antimicrobial activity and potential as therapeutic agents. These findings contribute to the development of new drugs and therapeutic strategies, highlighting the chemical versatility and potential applications of such compounds in medicinal chemistry (Patel et al., 2011; Zhang et al., 2002).

Therapeutic Potential

Further research into the therapeutic potential of such compounds has been conducted, with studies examining their effects on various biological targets and diseases. This includes their role as antagonists of specific receptors, their anticonvulsant properties, and their potential application in the treatment of conditions such as pain, schizophrenia, and allergic reactions. These studies contribute to a deeper understanding of the therapeutic applications of such compounds and their potential benefits in clinical settings (Karthik et al., 2021; Rui, 2010; Romero et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. It is involved in various biological processes, including tissue development, wound healing, and fibrosis .

Mode of Action

The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, thereby preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking of these proteins, affecting the integrity and remodeling of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, the compound affects the lysine degradation pathway and the extracellular matrix organization . The downstream effects include altered cell adhesion, migration, and signaling, which can influence various physiological and pathological processes, such as tissue repair, fibrosis, and cancer progression .

Result of Action

The inhibition of LOXL2 by the compound can lead to a decrease in extracellular matrix stiffness, altered cell behavior, and potentially, the mitigation of fibrotic diseases . The exact molecular and cellular effects would depend on the specific context, such as the type of tissue and the presence of other signaling molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other proteins or small molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of blood proteins . Moreover, its stability might be influenced by storage conditions, as it needs to be stored away from moisture .

Biochemische Analyse

Biochemical Properties

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit lysyl oxidase-like 2 (LOXL2) with an IC50 value of 126 nM . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin, which are critical for maintaining the structural integrity of the extracellular matrix. By inhibiting LOXL2, this compound can modulate extracellular matrix remodeling, potentially impacting various physiological and pathological processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with LOXL2. By binding to the active site of LOXL2, this compound inhibits the enzyme’s activity, preventing the crosslinking of collagen and elastin. This inhibition can result in decreased extracellular matrix stiffness and altered tissue mechanics. Furthermore, this compound may also interact with other biomolecules, such as cytochrome P450 enzymes, influencing their activity and potentially leading to changes in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as at 4°C in a sealed container away from moisture . Its stability may decrease over time, leading to potential degradation and reduced efficacy in biochemical assays.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized by cytochrome P450 enzymes, such as CYP3A4, CYP2C9, and CYP2D6 . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities and pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the nucleus may influence gene expression by interacting with transcription factors and other nuclear proteins .

Eigenschaften

IUPAC Name |

(2-chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3/c1-25-16-4-3-14(11-17(16)26-2)13-22-7-9-23(10-8-22)19(24)15-5-6-21-18(20)12-15/h3-6,11-12H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNXAWRHUPVWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

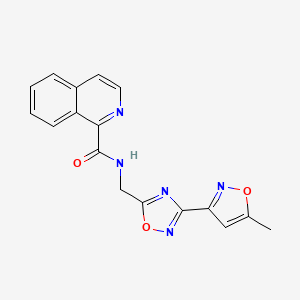

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

![2-{[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)

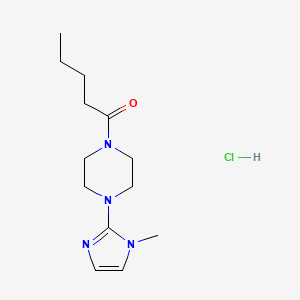

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)